molecular formula C21H26N2O2S B15152770 2-[(1-{2-[4-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-benzimidazol-2-yl)sulfanyl]ethanol

2-[(1-{2-[4-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-benzimidazol-2-yl)sulfanyl]ethanol

Cat. No.: B15152770
M. Wt: 370.5 g/mol
InChI Key: PVOSZMWXLLCCCQ-UHFFFAOYSA-N
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Description

2-({1-[2-(2-isopropyl-4-methylphenoxy)ethyl]-1,3-benzodiazol-2-yl}sulfanyl)ethanol is a complex organic compound with a unique structure that combines a benzodiazole ring, a phenoxy group, and a sulfanyl ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[2-(2-isopropyl-4-methylphenoxy)ethyl]-1,3-benzodiazol-2-yl}sulfanyl)ethanol typically involves multiple steps. One common route starts with the preparation of the benzodiazole ring, followed by the introduction of the phenoxyethyl group and the sulfanyl ethanol moiety. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-({1-[2-(2-isopropyl-4-methylphenoxy)ethyl]-1,3-benzodiazol-2-yl}sulfanyl)ethanol can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzodiazole ring can be reduced under specific conditions.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced benzodiazole derivatives.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

2-({1-[2-(2-isopropyl-4-methylphenoxy)ethyl]-1,3-benzodiazol-2-yl}sulfanyl)ethanol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-({1-[2-(2-isopropyl-4-methylphenoxy)ethyl]-1,3-benzodiazol-2-yl}sulfanyl)ethanol involves its interaction with specific molecular targets. The benzodiazole ring can interact with various enzymes and receptors, modulating their activity. The phenoxy group may enhance the compound’s binding affinity, while the sulfanyl ethanol moiety can participate in redox reactions, influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • **2-({1-[2-(2-isopropyl-4-methylphenoxy)ethyl]-1,3-benzodiazol-2-yl}sulfanyl)ethanol
  • 2-isopropyl-4-methylanisole
  • 2-isopropyl-4-methoxyphenol

Uniqueness

2-({1-[2-(2-isopropyl-4-methylphenoxy)ethyl]-1,3-benzodiazol-2-yl}sulfanyl)ethanol is unique due to its combination of a benzodiazole ring, a phenoxy group, and a sulfanyl ethanol moiety. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H26N2O2S

Molecular Weight

370.5 g/mol

IUPAC Name

2-[1-[2-(4-methyl-2-propan-2-ylphenoxy)ethyl]benzimidazol-2-yl]sulfanylethanol

InChI

InChI=1S/C21H26N2O2S/c1-15(2)17-14-16(3)8-9-20(17)25-12-10-23-19-7-5-4-6-18(19)22-21(23)26-13-11-24/h4-9,14-15,24H,10-13H2,1-3H3

InChI Key

PVOSZMWXLLCCCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCCN2C3=CC=CC=C3N=C2SCCO)C(C)C

Origin of Product

United States

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